molecular formula C18H14F2N2O2S2 B12766248 (3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(3-fluorophenyl)-, (R*,S*)- CAS No. 95035-81-7

(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(3-fluorophenyl)-, (R*,S*)-

Cat. No.: B12766248
CAS No.: 95035-81-7
M. Wt: 392.4 g/mol
InChI Key: UFXJCWBGCAZDOI-HDICACEKSA-N
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Description

(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- is a synthetic compound characterized by its bithiazolidine core and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- typically involves multi-step reactions. One common method is the Knoevenagel condensation, followed by cyclization to form the bithiazolidine core. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its bithiazolidine core can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiazolidine core can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- lies in its bithiazolidine core and the presence of fluorophenyl groups

Properties

CAS No.

95035-81-7

Molecular Formula

C18H14F2N2O2S2

Molecular Weight

392.4 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-3-[(2S)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2/t17-,18+

InChI Key

UFXJCWBGCAZDOI-HDICACEKSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)N3[C@@H](SCC3=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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